Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate
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Overview
Description
Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with ethyl acetoacetate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate: Another thiadiazole derivative with similar structural features but different biological activities.
2-Amino-5-ethyl-1,3,4-thiadiazole:
Uniqueness
Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate is unique due to its specific ring structure and the presence of both amino and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-10-7(8)13-5/h5H,3H2,1-2H3,(H2,8,10) |
InChI Key |
LDZPNUHMISDQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=NN=C(S1)N)C |
Origin of Product |
United States |
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